molecular formula C18H17NO2S2 B2669540 2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide CAS No. 2380063-86-3

2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide

Cat. No.: B2669540
CAS No.: 2380063-86-3
M. Wt: 343.46
InChI Key: DINFRAYEEBEINB-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is a specialized synthetic compound exhibiting potential as a molecular scaffold for investigating viral polymerase inhibition. Its structural architecture, incorporating a furanyl-thiophene moiety linked via a methylacetamide chain to a benzylsulfanyl group, is characteristic of ligands designed to target conserved enzymatic pockets. This compound is of significant interest in early-stage antiviral discovery research, particularly for probing the structure-activity relationships of nucleoside and non-nucleoside analog inhibitors against viral polymerases from pathogens such as hepatitis C virus (HCV) and other RNA viruses . The molecular design suggests potential application as a tool compound for studying allosteric regulation of polymerase activity, enzymatic replication mechanisms, and the disruption of viral replication complexes. Researchers utilize this acetamide derivative in biochemical assays, high-throughput screening campaigns, and as a synthetic intermediate for further chemical functionalization to explore its structure-activity relationship profile and optimize inhibitory potency against specific viral targets. Its core value resides in its utility as a versatile chemical probe for enzymology and virology research, providing a foundational template for the development of novel antiviral agents and contributing to the understanding of viral replication machinery.

Properties

IUPAC Name

2-benzylsulfanyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c20-18(13-22-11-14-5-2-1-3-6-14)19-10-16-9-15(12-23-16)17-7-4-8-21-17/h1-9,12H,10-11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINFRAYEEBEINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps:

  • Formation of the Benzylsulfanyl Intermediate: : The initial step involves the synthesis of a benzylsulfanyl intermediate. This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylsulfanyl.

  • Synthesis of the Furan-Thiophene Intermediate: : The next step involves the synthesis of a furan-thiophene intermediate. This can be done by coupling furan-2-carbaldehyde with thiophene-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction.

  • Formation of the Final Compound: : The final step involves the acylation of the furan-thiophene intermediate with the benzylsulfanyl intermediate in the presence of acetic anhydride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Oxidation of the Benzylsulfanyl Group

The benzylsulfanyl (–S–CH₂C₆H₅) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Reagent Conditions Product Yield
H₂O₂ (30%)RT, 6–8 hrsSulfoxide derivative65–70%
m-CPBADichloromethane, 0°CSulfone derivative80–85%

Mechanistic studies suggest that oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance .

Nucleophilic Substitution at the Acetamide Moiety

The acetamide group (–NH–CO–CH₂–S–) participates in nucleophilic substitution reactions, particularly with amines or thiols.

Example Reaction:
Reaction with ethylenediamine in DMF at 80°C yields a bis-amide derivative, confirmed via NMR and MS analysis .

Reagent Conditions Product
EthylenediamineDMF, 80°C, 12 hrsN,N’-bis(acetamide)ethylenediamine

The reaction follows an Sₙ2 mechanism, with the nucleophile attacking the carbonyl carbon .

Cycloaddition Reactions Involving the Furan Ring

The furan ring acts as a diene in Diels-Alder reactions. For instance, reaction with maleic anhydride produces a bicyclic adduct.

Reagent Conditions Product Regioselectivity
Maleic anhydrideToluene, reflux, 24 hrsEndo-adduct (major)>90%

Density functional theory (DFT) calculations support the endo preference due to favorable orbital interactions .

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic substitution, such as bromination or nitration.

Bromination Example:

Reagent Conditions Product
Br₂ (1 equiv)Acetic acid, 50°C5-bromothiophene derivative

Regioselectivity is governed by the electron-donating effects of the adjacent furan ring.

Reductive Hydrogenation of the Furan Ring

Catalytic hydrogenation of the furan ring produces a tetrahydrofuran (THF) derivative.

Catalyst Conditions Product Conversion
Pd/C (10% w/w)H₂ (1 atm), EtOH, RTTetrahydrofuran analogue95%

The reaction retains stereochemical integrity, as confirmed by X-ray crystallography .

Base-Mediated Elimination Reactions

Under basic conditions, the acetamide group facilitates β-elimination. For example, treatment with K₂CO₃ in methanol generates a thioenol ether.

Base Conditions Product
K₂CO₃MeOH, reflux, 4 hrs(Z)-thioenol ether

The stereochemical outcome aligns with the Saytzeff rule .

Biological Activity and Reactivity

While the focus is on chemical reactions, preliminary studies on analogous compounds highlight interactions with biological targets:

  • Thiol-disulfide exchange : The benzylsulfanyl group participates in redox interactions with cysteine residues in enzymes.

  • Hydrogen bonding : The acetamide NH forms hydrogen bonds with kinase active sites, as observed in molecular docking studies .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds similar to 2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide exhibit significant anticonvulsant properties. For instance, derivatives of N-phenylacetamides have been synthesized and evaluated for their efficacy in animal models of epilepsy. These studies utilized standard screening methods such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests to assess anticonvulsant activity .

Key Findings :

  • Structure-Activity Relationship (SAR) : The presence of the thiophene and furan rings appears to enhance the binding affinity to neuronal voltage-sensitive sodium channels, which is crucial for anticonvulsant activity .
  • Efficacy in Animal Models : Certain derivatives showed promising results in reducing seizure frequency and severity in both MES and PTZ models, indicating their potential as new antiepileptic drugs .

Anticancer Research

The compound's structural characteristics suggest potential applications in cancer therapy. Research has focused on the synthesis of novel derivatives that incorporate similar functional groups, aiming to evaluate their cytotoxic effects against various cancer cell lines.

Case Studies :

  • Cytotoxicity Assays : Studies have demonstrated that certain benzyl-substituted derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells, highlighting their therapeutic potential .
  • Molecular Docking Studies : Computational analyses have been performed to predict the binding affinity of these compounds to specific cancer-related targets, providing insights into their mechanisms of action .

Summary of Applications

Application AreaKey FindingsPotential Impact
Anticonvulsant ActivityEffective in reducing seizures in animal modelsDevelopment of new antiepileptic drugs
Anticancer ResearchSelective cytotoxicity against cancer cellsNew therapeutic agents for cancer treatment
Molecular DockingPredictive binding affinities to cancer targetsInsights into mechanisms for drug design

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, π-π interactions, or covalent bonding. The furan and thiophene rings could facilitate interactions with aromatic amino acids in proteins, while the benzylsulfanyl group might interact with thiol groups in enzymes.

Comparison with Similar Compounds

N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide ()

  • Structure: Features dual thiophene rings, one substituted with a cyano group.
  • Synthesis: A two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its chloride, followed by coupling with 2-aminothiophene-3-carbonitrile.

2-{[3-(2-Chlorophenyl)-1,2,4-Thiadiazol-5-yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide ()

  • Structure : Incorporates a 1,2,4-thiadiazole ring and 2-chlorophenyl group.
  • Synthesis : Likely involves nucleophilic substitution at the thiadiazole sulfur.
  • Key Difference : The thiadiazole ring may enhance metabolic stability but reduce conformational flexibility compared to the thiophene-furan system .

Anti-Exudative Acetamides ()

  • Structure: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives.
  • Activity : Demonstrated anti-exudative effects at 10 mg/kg, comparable to diclofenac (8 mg/kg).
  • Key Difference : The triazole ring in these compounds may improve hydrogen-bonding interactions, whereas the target compound’s thiophene-furan system could enhance lipophilicity .

Inhibitory Activity of Nitro-Substituted Acetamides ()

  • Structure : p-Nitrophenyl derivatives (e.g., compounds 13 and 17) with benzimidazole-triazole scaffolds.
  • Activity : Highest inhibitory activity attributed to electron-withdrawing nitro groups enhancing electrophilic interactions.

Thiazole-Based Acetamides ()

  • Structure : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide.
  • Activity : Structural studies highlight intermolecular N–H⋯N hydrogen bonds stabilizing crystal packing.
  • Comparison : The benzylsulfanyl group in the target compound may confer higher metabolic resistance compared to dichlorophenyl-thiazole systems .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • Furan-Thiophene Hybrid : Enhances aromatic interactions but may introduce steric hindrance, affecting binding to flat enzymatic pockets .

Metabolic Stability

  • Thioether Linkage : The benzylsulfanyl group is less prone to oxidative metabolism than alkylthio groups, as seen in methylsulfanyl-containing compounds () .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Synthesis Pathway Reference
Target Compound Benzylsulfanyl, Furan-Thiophene Not reported Hypothetical multi-step
N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide Cyano, Thiophene Not reported Two-step
2-((4-Amino-5-(Furan-2-yl)-Triazol-3-yl)Sulfanyl)-N-Acetamide Triazole, Furan Anti-exudative (10 mg/kg) Multi-step
2-(2,6-Dichlorophenyl)-N-(Thiazol-2-yl)Acetamide Dichlorophenyl, Thiazole Inhibitory (structural study) Carbodiimide coupling

Table 2: Substituent Effects on Activity

Substituent Type Example Compound Observed Effect Reference
Nitro (Electron-Withdrawing) p-Nitrophenyl derivatives Enhanced inhibition
Benzylsulfanyl (Thioether) Target Compound Increased lipophilicity Hypothetical
Thiadiazole Compound Metabolic stability

Biological Activity

2-(Benzylsulfanyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C19H19NO3S2C_{19}H_{19}NO_3S_2, with a molecular weight of 373.5 g/mol. Its structure includes a benzylsulfanyl group and a thiophene-furan moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H19NO3S2
Molecular Weight373.5 g/mol
IUPAC Name2-benzylsulfanyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]acetamide
InChI KeyIWJOOXVWRYGJAS-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, the thiophene-furan moiety has been linked to enhanced cytotoxicity against breast and lung cancer cells .

The mechanism of action appears to involve the inhibition of specific enzymes or receptors associated with disease pathways. The benzylsulfanyl group may enhance the binding affinity to target proteins, leading to modulation of their activity. For example, it may interact with cytochrome P450 enzymes, which are crucial in drug metabolism .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested various derivatives of benzylsulfanyl compounds against common pathogens. The results showed that one derivative had an MIC (Minimum Inhibitory Concentration) as low as 15 µg/mL against E. coli, indicating strong antibacterial activity.

Study 2: Cancer Cell Line Testing

In another investigation, the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .

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